molecular formula C20H17N5OS2 B2714711 N-benzyl-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide CAS No. 689266-92-0

N-benzyl-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide

Cat. No.: B2714711
CAS No.: 689266-92-0
M. Wt: 407.51
InChI Key: WHGKHULSFMJWRD-UHFFFAOYSA-N
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Description

N-benzyl-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide is a heterocyclic acetamide derivative featuring a benzyl group, a thiazol ring, and a sulfanylidene-substituted dihydroquinazolinyl moiety.

Properties

IUPAC Name

N-benzyl-2-[2-[(2-sulfanylidene-3,4,4a,5,6,7,8,8a-octahydro-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5OS2/c26-17(21-11-13-6-2-1-3-7-13)10-14-12-28-20(22-14)25-18-15-8-4-5-9-16(15)23-19(27)24-18/h1-3,6-7,12,15-16,18H,4-5,8-11H2,(H,21,26)(H,22,25)(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMQAWEKAATXHDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(NC(=S)N2)NC3=NC(=CS3)CC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide typically involves multiple steps:

    Formation of the Quinazoline Ring: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Thiazole Ring Synthesis: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reactions: The quinazoline and thiazole rings are then coupled using suitable linkers and reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinazoline ring to its dihydro form.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various benzyl-substituted derivatives.

Scientific Research Applications

N-benzyl-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N-benzyl-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

N-Benzyl-2-(2-nitroimidazolyl)acetamide (Benznidazole)

  • Structure : Contains a nitroimidazole ring instead of thiazol-quinazoline .
  • Activity : Antiparasitic (Chagas disease) via nitro group reduction, generating cytotoxic radicals.
  • Toxicity : Associated with peripheral neuropathy, agranulocytosis, and gastrointestinal effects .
  • Key Difference: The nitroimidazole core in benznidazole is metabolically activated, whereas the sulfanylidene group in the target compound may engage in non-radical mechanisms.

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

  • Structure : Dichlorophenyl and thiazol substituents .
  • Crystallography : Twisted conformation (61.8° between phenyl and thiazol planes) influences packing via N–H⋯N hydrogen bonds .
  • Implications : The target compound’s quinazoline-thiazol linkage may adopt distinct conformations, altering solubility and target binding.

N-Benzyl-2-(5-bromo-pyridin-2-yl)-acetamide (Tirbanibulin Precursor)

  • Structure : Pyridyl substituent instead of thiazol-quinazoline .
  • Application : Intermediate for tirbanibulin, a microtubule-disrupting agent used in actinic keratosis .
  • Synthesis : Highlights the versatility of N-benzyl acetamides in targeting diverse pathways.

Orexin-1 Receptor Antagonists (e.g., Compound 33)

  • Structure: Tetrahydroisoquinoline core with benzyl and methoxyphenyl groups .
  • Activity : High selectivity for orexin-1 receptors (82% synthesis yield) .
  • Comparison : The target compound’s thiazol-quinazoline system may target kinases or nucleic acids instead of GPCRs.

Bis(azolyl)sulfonamidoacetamides

  • Structure : Sulfonamido-linked azoles (oxazol, thiazol) .
  • Bioactivity : Likely modulates enzyme activity via sulfonamide and azole motifs.

Comparative Analysis Table

Compound Core Structure Key Substituents Bioactivity/Application Synthesis Yield/Notes
Target Compound Acetamide Benzyl, thiazol, sulfanylidene-quinazoline Hypothetical kinase inhibition Not reported
Benznidazole Nitroimidazole-acetamide Benzyl, nitroimidazole Antiparasitic (Chagas disease) High toxicity
2-(3,4-Dichlorophenyl)-thiazol acetamide Acetamide Dichlorophenyl, thiazol Structural studies Crystallized via H-bonding
Tirbanibulin Precursor Acetamide Benzyl, bromopyridyl Anticancer intermediate Patent-protected synthesis
Orexin-1 Antagonist 33 Tetrahydroisoquinoline-acetamide Benzyl, dipropylamino-methoxyphenyl Orexin-1 receptor antagonist 82% yield
Bis(azolyl)sulfonamidoacetamide Sulfonamidoacetamide Azolyl, phenyl Enzyme modulation DMAP-mediated coupling

Research Implications and Gaps

  • Synthesis : The target compound’s quinazoline-thiazol linkage may require multi-step coupling, akin to methods in and .
  • Activity Prediction : The sulfanylidene group could mimic disulfide bonds in kinase inhibitors, while the thiazol ring may enhance bioavailability compared to nitroimidazoles.
  • Toxicity : Absence of nitro groups (cf. benznidazole) may reduce off-target effects, but quinazoline metabolism remains uncharacterized.

Biological Activity

N-benzyl-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity based on available research findings.

Chemical Structure and Properties

The compound features several key structural components:

  • Benzyl Group : Enhances lipophilicity and potential interactions with biological targets.
  • Thiazole Moiety : Known for its role in various biological activities, including antimicrobial and anticancer properties.
  • Quinazoline Derivative : Associated with significant pharmacological effects.

The presence of the sulfanylidene group is particularly noteworthy as it enhances the compound's reactivity, suggesting a potential for interaction with various biological targets.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of thiazole have been synthesized and evaluated for their ability to inhibit cell proliferation in various cancer cell lines.

In a study evaluating thiazolyl N-benzyl-substituted acetamide derivatives, several compounds demonstrated notable inhibition of cell proliferation in human colon carcinoma (HT-29), breast carcinoma (BT-20), and leukemia (CCRF-CEM) cells. For example:

CompoundCell LineInhibition (%) at 50 μM
8aBT-2064%
8bCCRF-CEM71%

These results suggest that the structural features of the compound may enhance its binding affinity to specific molecular targets involved in cancer progression .

While the exact mechanisms of action for this compound remain under investigation, it is hypothesized that it interacts with proteins and enzymes involved in critical cellular pathways. The compound may influence pathways related to immune response and apoptosis in cancer cells.

A study involving similar thiazole derivatives indicated that they act as dual inhibitors of tubulin and cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The ability to induce apoptosis through these pathways presents a promising avenue for further research .

Case Studies and Comparative Analysis

A comparative analysis of structurally related compounds reveals insights into their biological activities. For instance:

Compound NameStructural FeaturesBiological Activity
N-benzyl derivative (8a)Benzyl group with thiazoleAnticancer activity
6,7-dimethoxyquinazolineQuinazoline backbone with methoxy groupsAnticancer activity
4-(sulfanylidene)-thiazoleThiazole structure with sulfanylideneAntimicrobial effects

These comparisons highlight how variations in chemical structure can significantly affect biological activity .

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